molecular formula C7H6Br2O2S B14451283 1-Bromo-4-(bromomethanesulfonyl)benzene CAS No. 79162-02-0

1-Bromo-4-(bromomethanesulfonyl)benzene

Cat. No.: B14451283
CAS No.: 79162-02-0
M. Wt: 314.00 g/mol
InChI Key: MQPHVASNRWRWFG-UHFFFAOYSA-N
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Description

1-Bromo-4-(bromomethanesulfonyl)benzene (CAS: 53606-06-7) is a brominated aromatic compound featuring a bromomethyl (-CH$2$Br) and a methanesulfonyl (-SO$2$CH$3$) group para-substituted on a benzene ring. Its molecular formula is C$8$H$9$BrO$2$S, with a molecular weight of 249.13 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of sulfonamide derivatives. Its bifunctional nature—combining a reactive bromomethyl group and an electron-withdrawing sulfonyl moiety—makes it valuable in designing pharmaceuticals, agrochemicals, and advanced materials .

Properties

IUPAC Name

1-bromo-4-(bromomethylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O2S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPHVASNRWRWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10822593
Record name 1-Bromo-4-(bromomethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10822593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79162-02-0
Record name 1-Bromo-4-(bromomethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10822593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The bromomethyl group in this compound enables nucleophilic substitution (e.g., with amines or thiols), whereas analogs like 1-bromo-4-(methylsulfonyl)benzene lack this versatility .
  • Steric Effects : Bulkier substituents (e.g., isopropyl or cyclopentyl) reduce reactivity in cross-coupling reactions compared to smaller groups .
  • Electronic Effects : The electron-withdrawing sulfonyl group enhances the electrophilicity of the aromatic ring, facilitating Suzuki-Miyaura couplings ().

Cross-Coupling Reactions

  • This compound: Used in Sonogashira couplings () and Suzuki-Miyaura reactions () to construct biaryl or heteroaryl systems. The bromomethyl group can undergo further functionalization post-coupling .
  • 1-Bromo-4-(methylsulfonyl)benzene : Primarily employed in aryl-aryl couplings due to its stability and ease of handling .
  • Cyclohexyl/cyclopentyl analogs: Limited in cross-coupling due to steric hindrance but useful in designing liquid crystal precursors ().

Functional Group Transformations

  • The bromomethyl group in this compound can be converted to hydroxymethyl (-CH$2$OH) or aminomethyl (-CH$2$NH$_2$) derivatives, enabling diversification into sulfonamides or polymerizable monomers .
  • In contrast, 1-bromo-4-(difluoromethoxy)benzene () undergoes regioselective iodination for ethynyl group introduction, a pathway less accessible in sulfonyl-substituted analogs.

Physicochemical Properties

  • Solubility: Sulfonyl groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to non-sulfonylated bromobenzenes. Bulkier substituents (e.g., cyclopentyl) reduce solubility .
  • Thermal Stability : Sulfonyl derivatives generally exhibit higher melting points than alkyl-substituted analogs. For example, 1-bromo-4-(trans-4-pentylcyclohexyl)benzene melts at 47.9°C (), while sulfonyl analogs remain solids at room temperature .

Q & A

Q. How can researchers optimize the synthesis of 1-Bromo-4-(bromomethanesulfonyl)benzene to improve yield and purity?

  • Methodological Answer : The compound is typically synthesized via bromination of 4-(methylsulfonyl)benzene derivatives using bromine or brominating agents (e.g., NBS) in the presence of Lewis acids (e.g., AlCl₃ or FeBr₃) . Optimization strategies include:
  • Catalyst Screening : Test alternative catalysts (e.g., Pd-based systems) for regioselective bromination .
  • Reaction Conditions : Adjust temperature (e.g., 0–25°C) and solvent polarity (e.g., CH₂Cl₂ vs. DMF) to minimize side reactions .
  • Purification : Use column chromatography with silica gel and hexane/ethyl acetate gradients (70:30) to isolate high-purity product (>95%) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Due to its dual bromine and sulfonyl groups, the compound poses acute toxicity and skin/eye irritation risks:
  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood with HEPA filtration .
  • Spill Management : Neutralize spills with activated carbon or sodium bicarbonate, followed by ethanol rinsing .
  • First Aid : For skin contact, wash with 10% NaHCO₃ solution; for inhalation, administer oxygen and seek medical evaluation .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows distinct aromatic protons (δ 7.6–8.1 ppm) and sulfonyl/bromine substituent effects. ¹³C NMR confirms the sulfonyl group at ~125 ppm .
  • Mass Spectrometry : High-resolution ESI-MS provides accurate mass verification (e.g., [M+H]⁺ at m/z 296.88) .
  • XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects of the bromomethanesulfonyl group .

Advanced Research Questions

Q. How do steric and electronic effects of the bromomethanesulfonyl group influence cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing sulfonyl group deactivates the benzene ring, while bromine acts as a leaving group:
  • Suzuki Coupling : Use Pd(PPh₃)₄ (5 mol%) and arylboronic acids (1.2 eq.) in THF/Na₂CO₃ (2M) at 80°C. Monitor regioselectivity via HPLC .
  • Buchwald-Hartwig Amination : Optimize with Xantphos/Pd₂(dba)₃ to overcome steric hindrance from the sulfonyl group .
    Comparative studies with analogs (e.g., 1-Bromo-4-(chloromethanesulfonyl)benzene) show reduced reactivity due to weaker C–Br bonds .

Q. How can researchers resolve contradictions in reported reactivity of this compound under varying catalytic systems?

  • Methodological Answer : Discrepancies often arise from solvent polarity and catalyst loading:
  • Controlled Experiments : Compare Pd(OAc)₂ vs. PdCl₂ in DMF vs. toluene. Higher polarity solvents stabilize Pd intermediates, improving conversion rates .
  • Kinetic Studies : Use in situ IR or GC-MS to track intermediates. For example, arylpalladium complexes may form more readily in DMF .
  • DFT Calculations : Model transition states to explain steric vs. electronic effects (e.g., sulfonyl group’s impact on Pd coordination) .

Q. What strategies enhance the thermal stability of polymers derived from this compound?

  • Methodological Answer : When used as a cross-linker in silicone resins:
  • Co-monomer Design : Combine with methyltriethoxysilane (MTES) to form Si–O–Ph networks, improving thermal stability up to 400°C .
  • Additives : Incorporate 1–2 wt% cerium oxide to reduce decomposition rates (TGA data shows 10% mass loss at 350°C vs. 280°C baseline) .
  • Curing Conditions : Optimize post-curing at 150°C for 4 hours to achieve full cross-linking .

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